7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol
Overview
Description
7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methoxyphenyl group at position 7, a phenyl group at position 5, and a thiol group at position 4 of the pyrrolo[2,3-d]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via a [3+3] cyclization process involving the reaction of amidines with saturated ketones under copper catalysis . Another approach involves the use of [4+2] cyclization reactions, where the formation of the pyrimidine ring is facilitated by the reaction of suitable dienes with dienophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
Thiazolopyrimidine: Contains a sulfur atom in the ring, exhibiting different chemical and biological properties.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a nitrogen atom in the ring, used in various therapeutic applications.
Uniqueness
7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)24/h2-12H,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFIRUHTPVPEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2NC=NC3=S)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139717 | |
Record name | 3,7-Dihydro-7-(4-methoxyphenyl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678208 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890091-07-3 | |
Record name | 3,7-Dihydro-7-(4-methoxyphenyl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidine-4-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dihydro-7-(4-methoxyphenyl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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